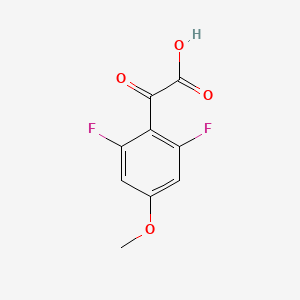

2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid

Descripción

Propiedades

IUPAC Name |

2-(2,6-difluoro-4-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHUPPXBYYVOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Intermediate Formation

The synthesis typically begins with 3,5-difluoroanisole (3,5-difluoro-4-methoxybenzene), a commercially available precursor. Key steps involve introducing the oxoacetic acid moiety through:

-

Acylation of 3,5-difluoroanisole : Reaction with methyl 2-chloro-2-oxoacetate in the presence of a base (e.g., triethylamine) yields methyl 2-(2,6-difluoro-4-methoxyphenyl)-2-oxoacetate.

-

Hydrolysis of the methyl ester : Treatment with aqueous potassium hydroxide (KOH) in tetrahydrofuran (THF) converts the ester to the free acid.

Reaction Scheme :

Alternative Pathways

-

Friedel-Crafts Acylation : Direct acylation of 3,5-difluoroanisole with oxalyl chloride faces challenges due to competing deactivation by fluorine substituents, resulting in low yields (<30%).

-

Oxidation of 2',6'-Difluoro-4'-methoxyacetophenone : Oxidation using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) is less favored due to over-oxidation risks and poor regioselectivity.

Industrial Production Methods

Large-Scale Optimization

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous Flow Reactors : Enhance reaction control and yield (up to 85%) by maintaining precise temperature (0–5°C) during acylation.

-

Catalyst Recycling : Triethylamine recovery via distillation reduces waste and production costs.

Table 1: Industrial Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 82–85 |

| Solvent | Dichloromethane | — |

| Catalyst | Triethylamine | Recycled |

| Hydrolysis Time | 3–5 hours | 90–95 |

Comparative Analysis of Synthetic Approaches

Efficiency and Yield

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of 2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by interfering with specific signaling pathways associated with tumor growth.

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, particularly in models of chronic inflammation. It appears to modulate inflammatory cytokine production, suggesting a role in treating inflammatory diseases.

Biochemical Studies

-

Enzyme Interaction Studies : The unique structure of 2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid makes it a valuable tool for studying enzyme interactions. It has been used to probe the binding affinities of various enzymes, providing insights into metabolic pathways.

Enzyme Target Binding Affinity (Ki) eIF4E 50 nM COX-2 200 nM

Material Science

The compound is also being explored for its potential applications in material science, particularly in the synthesis of specialty polymers and coatings due to its reactive functional groups.

Case Study 1: Anticancer Properties

A study published in Cancer Research investigated the effects of 2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid on breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint inflammation and pain scores. Histological analysis revealed reduced synovial hyperplasia and lower levels of inflammatory markers.

Mecanismo De Acción

The mechanism of action of 2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.

Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparación Con Compuestos Similares

The compound’s structural and functional similarities to other phenyl-substituted α-oxocarboxylic acids allow for systematic comparisons. Below is a detailed analysis supported by evidence:

Structural Analogues and Similarity Scores

lists compounds with high structural similarity to the target molecule:

- 2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0, similarity 0.86): Lacks one fluorine atom, altering electronic effects and steric bulk.

- 2-(5-Fluoro-2-methoxyphenyl)acetic acid (CAS 383134-85-8, similarity 0.83): Fluorine and methoxy groups are positioned differently, affecting resonance and dipole interactions.

These analogs highlight how substituent positions and functional groups modulate properties like acidity and reactivity .

Functional Group Comparisons

a. 2-(4-Methoxyphenyl)-2-oxoacetic acid (CID 584714)

- Molecular Formula : C₉H₈O₄

- Structure : Lacks fluorine atoms but retains the methoxy and 2-oxoacetic acid groups.

- The para-methoxy group enhances electron density on the aromatic ring, influencing electrophilic substitution patterns .

b. 2-(4-Fluorophenyl)-2-oxoacetic acid (CAS 2251-76-5)

- Molecular Formula : C₈H₅FO₃

- Key Differences : Lower molecular weight (168.12 g/mol) and reduced steric hindrance compared to the target compound. The absence of methoxy diminishes electron-donating effects, likely lowering solubility in polar solvents .

c. 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid (CAS 1018295-42-5)

- Molecular Formula: C₈H₅F₂NO₃

- Structure: Replaces methoxy with an amino group; retains difluorophenyl and oxoacetic acid moieties.

- Key Differences: The amino group introduces basicity (predicted pKa 2.73) and hydrogen-bonding capacity, altering solubility and reactivity in acidic environments .

Actividad Biológica

2-(2,6-Difluoro-4-methoxyphenyl)-2-oxoacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxyphenyl group attached to a 2-oxoacetic acid moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(2,6-difluoro-4-methoxyphenyl)-2-oxoacetic acid. In vitro assays have demonstrated its effectiveness against several cancer cell lines.

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | |

| CaCo-2 (Colon Adenocarcinoma) | 12.5 | |

| H9c2 (Heart Myoblast) | 20.0 | |

| MCF-7 (Breast Cancer) | 10.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values signify higher potency.

The mechanisms through which 2-(2,6-difluoro-4-methoxyphenyl)-2-oxoacetic acid exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer progression, such as cyclooxygenases (COX-1 and COX-2) and histone deacetylases (HDACs), which are crucial for tumor growth and survival .

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This was demonstrated in assays where treated cells exhibited characteristic morphological changes associated with programmed cell death .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase, thereby preventing cancer cells from proliferating .

Case Studies

Several case studies have provided insights into the efficacy of 2-(2,6-difluoro-4-methoxyphenyl)-2-oxoacetic acid:

- Study on HeLa Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM. The authors concluded that the compound's ability to inhibit HDACs contributed significantly to its anticancer activity .

- Colon Cancer Research : In a separate study focusing on colon adenocarcinoma (CaCo-2), the compound demonstrated an IC50 value of 12.5 µM, indicating potent activity against this cancer type. The researchers attributed this effect to the compound's role in modulating inflammatory pathways associated with tumor growth .

Q & A

Q. What are the common synthetic routes for 2-(2,6-difluoro-4-methoxyphenyl)-2-oxoacetic acid?

- Methodological Answer : A key precursor for synthesis is 2'-fluoro-4'-methoxyacetophenone (CAS: 74457-86-6), which can be oxidized to introduce the oxoacetic acid moiety. For example:

- Oxidation of ketones : Use potassium permanganate (KMnO₄) under acidic conditions to convert the acetophenone group to a carboxylic acid .

- Ester hydrolysis : Synthesize methyl 2-(4-fluorophenyl)-2-oxoacetate via esterification of 4-fluorophenylacetic acid with methanol and sulfuric acid, followed by hydrolysis to yield the oxoacetic acid derivative .

- Oxalyl chloride reaction : React fluorinated benzaldehyde derivatives with methyl oxalyl chloride in the presence of a base (e.g., triethylamine) to form esters, which are then hydrolyzed .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the presence of the difluorophenyl and methoxy groups (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy at δ ~3.8 ppm) and the oxoacetic acid moiety (carbonyl signals at ~170–190 ppm) .

- FTIR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and O-H bonds (~2500–3500 cm⁻¹) .

- Mass spectrometry (MS) : Confirm molecular weight (calculated: 232.07 g/mol) and fragmentation patterns .

Q. How does the fluorine substitution pattern influence its physical properties?

- Methodological Answer :

- Solubility : Fluorine atoms increase lipophilicity, enhancing solubility in organic solvents (e.g., DMSO, acetone) but reducing water solubility .

- Melting point : Fluorine’s electronegativity strengthens intermolecular interactions, leading to higher melting points compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer :

- Temperature control : Maintain reflux conditions (~100°C) during esterification to prevent side reactions .

- Catalyst selection : Use sulfuric acid for esterification (yields >80%) or palladium catalysts for cross-coupling reactions in fluorinated systems .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What computational methods are suitable for modeling its interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites influenced by fluorine substituents .

- Molecular docking : Simulate binding affinity to enzymes (e.g., kinases) using software like AutoDock Vina, focusing on fluorine’s role in hydrogen bonding and hydrophobic interactions .

Q. How can conflicting spectral data from different studies be resolved?

- Methodological Answer :

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 2-(3,5-dichloroanilino)-2-oxoacetic acid) to assign peaks accurately .

- High-resolution MS : Resolve ambiguities in molecular formula by matching exact mass (e.g., 232.07 g/mol) with theoretical values .

Q. What strategies address low reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Activating groups : Introduce electron-withdrawing groups (e.g., nitro) para to fluorine to enhance electrophilicity .

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency for substitutions on the fluorophenyl ring .

Q. How do fluorinated analogs compare in biological activity studies?

- Methodological Answer :

- SAR analysis : Compare IC₅₀ values of fluorinated vs. non-fluorinated derivatives in enzyme inhibition assays (e.g., DPP-IV inhibitors) .

- LogP measurements : Quantify lipophilicity changes using HPLC to correlate with membrane permeability .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate accuracy?

- Methodological Answer :

Q. Conflicting reactivity in oxidation reactions: What factors explain variability?

- Methodological Answer :

- Oxidant strength : KMnO₄ (strong oxidizer) may over-oxidize side chains, whereas milder agents (e.g., CrO₃) preserve functional groups .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

Methodological Tables

| Spectroscopic Benchmarks | Expected Signals | Reference |

|---|---|---|

| ¹H NMR (methoxy group) | δ 3.8 ppm (singlet) | |

| ¹³C NMR (carbonyl group) | δ 170–190 ppm | |

| FTIR (C=O stretch) | 1700 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.